molecular formula C7H4N2O2 B1240845 4-Diazoniobenzoate

4-Diazoniobenzoate

Cat. No. B1240845
M. Wt: 148.12 g/mol
InChI Key: JYIPBOWHXAOZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-diazoniobenzoate is the aromatic diazonium ion that is diazotised 4-aminobenzoic acid. It has a role as a hapten. It derives from a benzoate.

Scientific Research Applications

  • Cancer Research : Diazonium ions, such as those derived from benzenediazonium, have been studied for their potential role in tumorigenesis. For instance, 4-(Hydroxymethyl-benzenediazonium tetrafluoroborate was found to induce stomach tumors in mice (Tóth, Nagel, & Ross, 1982).

  • Biochemistry : Diazonium compounds like 4-carbamoylbenzenediazonium chloride have been used to study enzyme inhibition. This compound binds covalently to DNA, affecting the activity of specific enzymes (Mclick, Bauer, Hakam, & Kun, 1987).

  • Environmental Chemistry : Diazonium ions interact with environmental contaminants like sulfamethoxazole, a common antibiotic, leading to the formation of transformation products (Nödler, Licha, Barbieri, & Pérez, 2012).

  • Material Science : In material science, diazonium salts are used for surface modification of materials like carbon. Studies have shown their application in electrochemical reduction processes (Brooksby & Downard, 2004) and in the creation of stable layers on electrodes for sensing applications (Liu, Böcking, & Gooding, 2007).

  • Pharmacology : Diazonium compounds have also been studied for their pharmacological effects, such as their actions on guinea pig atria (Iwata, Yamamoto, & Oka, 1968).

  • Biotechnology : For biotechnological applications, diazonium salts have been employed for the immobilization of enzymes on carbon surfaces, as demonstrated in studies involving glucose oxidase (Bourdillon, Delamar, Demaille, Hitmi, Moiroux, & Pinson, 1992).

  • Nanotechnology : Diazonium compounds have been integral in nanotechnology research, particularly in the functionalization of materials like carbon nanotubes and graphene for various applications (Strano et al., 2003); (Hadad et al., 2014).

  • Antimicrobial Research : In antimicrobial research, diazonium compounds have been synthesized for their potential use in stabilizing metal nanoparticles with antimicrobial properties (Kawai et al., 2012).

  • Protein Chemistry : Diazonium salts like 4-Formylbenzene diazonium hexafluorophosphate have been explored for selective protein modification (Gavrilyuk et al., 2012).

  • Electrochemistry : They are also used in electrochemistry, for instance, in the modification of electrode materials for heavy metal detection (Fan et al., 2009).

properties

Product Name

4-Diazoniobenzoate

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

4-diazoniobenzoate

InChI

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H

InChI Key

JYIPBOWHXAOZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[N+]#N

synonyms

4-azobenzoate
p-azobenzoate
para-azobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Diazoniobenzoate
Reactant of Route 2
4-Diazoniobenzoate
Reactant of Route 3
4-Diazoniobenzoate
Reactant of Route 4
4-Diazoniobenzoate
Reactant of Route 5
4-Diazoniobenzoate
Reactant of Route 6
4-Diazoniobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.